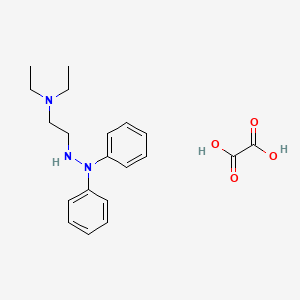![molecular formula C18H42O3Si2 B14589837 Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-62-6](/img/structure/B14589837.png)
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C18H42O3Si2. This compound is characterized by the presence of both alkyl and alkoxysilyl groups, making it a versatile reagent in various chemical processes. It is commonly used in the field of materials science and surface chemistry due to its ability to form strong bonds with both organic and inorganic substrates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. A common method includes the reaction of dibutylsilane with ethylvinylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products.
化学反応の分析
Types of Reactions
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds across unsaturated carbon-carbon bonds.
Oxidation: Formation of silanols or siloxanes.
Substitution: Replacement of alkoxy groups with other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, inert atmosphere, elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, mild conditions.
Substitution: Nucleophiles like alcohols or amines, ambient temperature.
Major Products Formed
Hydrosilylation: Alkylsilanes.
Oxidation: Silanols or siloxanes.
Substitution: Alkoxysilanes with different substituents.
科学的研究の応用
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve durability and performance.
作用機序
The mechanism by which dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, forming stable siloxane bonds. This process enhances the adhesion and stability of the modified surfaces.
類似化合物との比較
Similar Compounds
- Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane
- Dibutyl(propyl)[2-(triethoxysilyl)ethyl]silane
Uniqueness
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane is unique due to its specific combination of alkyl and alkoxysilyl groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong adhesion and stability under varying environmental conditions .
特性
CAS番号 |
61210-62-6 |
|---|---|
分子式 |
C18H42O3Si2 |
分子量 |
362.7 g/mol |
IUPAC名 |
dibutyl-ethyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C18H42O3Si2/c1-7-13-15-22(12-6,16-14-8-2)17-18-23(19-9-3,20-10-4)21-11-5/h7-18H2,1-6H3 |
InChIキー |
ZTPZYYPSLNDPLY-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](CC)(CCCC)CC[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



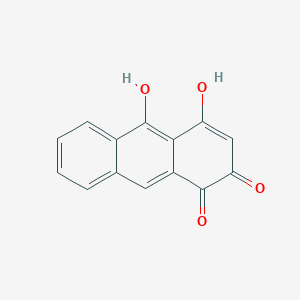
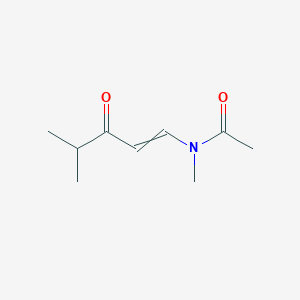

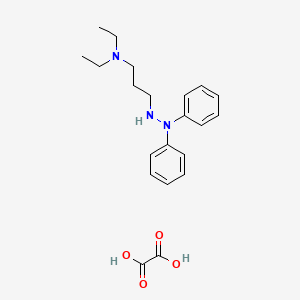

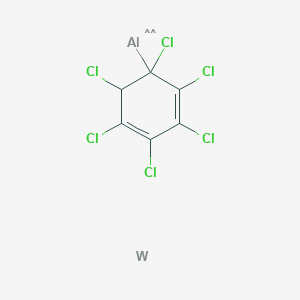

![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)

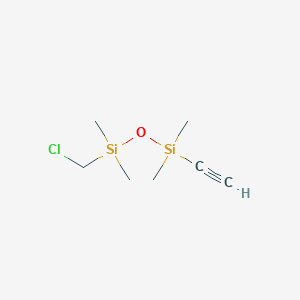
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
